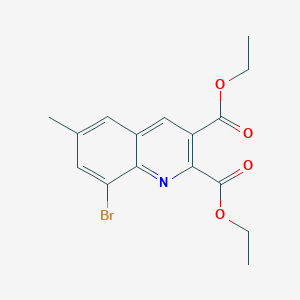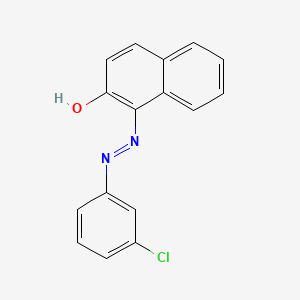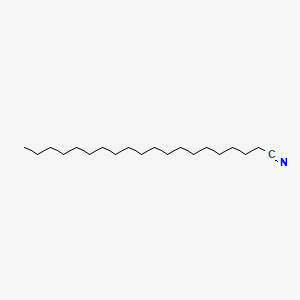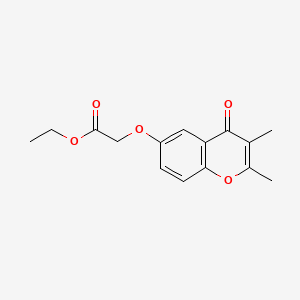
(Z)-2-(Aminomethyl)-1-(p-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(Aminomethyl)-1-(p-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopropane ring, which is a three-membered carbon ring, and a p-chlorophenyl group, which is a benzene ring substituted with a chlorine atom at the para position. The presence of the aminomethyl group and the N,N-diethylcarboxamide moiety further enhances its chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Aminomethyl)-1-(p-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the p-Chlorophenyl Group: The p-chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where a benzene ring reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, where an amine, formaldehyde, and a compound containing an active hydrogen atom react to form the aminomethyl group.
Formation of the N,N-Diethylcarboxamide Moiety: The N,N-diethylcarboxamide moiety can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(Aminomethyl)-1-(p-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Hydrolysis: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), aqueous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
(Z)-2-(Aminomethyl)-1-(p-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (Z)-2-(Aminomethyl)-1-(p-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(Aminomethyl)-1-(p-chlorophenyl)-N,N-dimethylcyclopropanecarboxamide hydrochloride
- (Z)-2-(Aminomethyl)-1-(p-chlorophenyl)-N,N-diethylcyclopropanecarboxamide
- (Z)-2-(Aminomethyl)-1-(p-chlorophenyl)-N,N-diethylcyclopropanecarboxamide acetate
Uniqueness
(Z)-2-(Aminomethyl)-1-(p-chlorophenyl)-N,N-diethylcyclopropanecarboxamide hydrochloride is unique due to its specific combination of functional groups and stereochemistry. The presence of the cyclopropane ring, p-chlorophenyl group, aminomethyl group, and N,N-diethylcarboxamide moiety contributes to its distinct chemical properties and potential reactivity. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses.
Properties
CAS No. |
105310-38-1 |
|---|---|
Molecular Formula |
C15H22Cl2N2O |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
[(1S,2R)-2-(4-chlorophenyl)-2-(diethylcarbamoyl)cyclopropyl]methylazanium;chloride |
InChI |
InChI=1S/C15H21ClN2O.ClH/c1-3-18(4-2)14(19)15(9-12(15)10-17)11-5-7-13(16)8-6-11;/h5-8,12H,3-4,9-10,17H2,1-2H3;1H/t12-,15+;/m1./s1 |
InChI Key |
BQVGMMZEMYVSEG-YLCXCWDSSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@@]1(C[C@@H]1C[NH3+])C2=CC=C(C=C2)Cl.[Cl-] |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1C[NH3+])C2=CC=C(C=C2)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(Bromomethyl)-2-nitrophenyl]acetamide](/img/structure/B13742688.png)
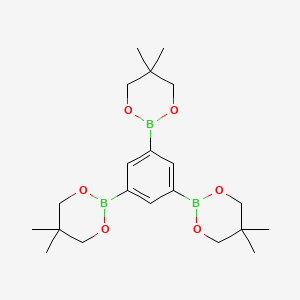

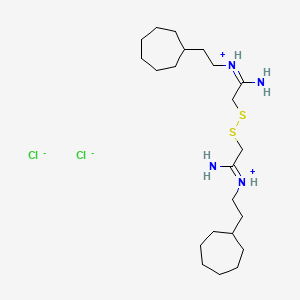
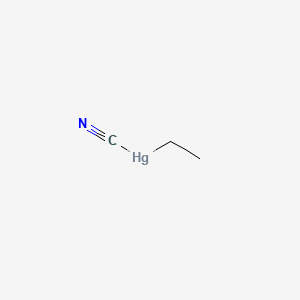

![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B13742739.png)
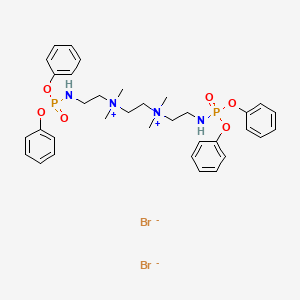
![1-Butyl-5-[2-(1-butyl-3,3-dimethyl-1,3-dihydroindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13742747.png)
